Diethyl azodiisobutyrate is derived from the reaction of diethyl azodicarboxylate with isobutyric acid. It belongs to the class of organic compounds known as azodicarboxylates, which are characterized by the presence of two carboxylate groups connected by an azo group (-N=N-). This compound is often used as a radical initiator in polymerization reactions and in organic synthesis due to its ability to generate free radicals upon thermal decomposition .
The synthesis of diethyl azodiisobutyrate can be achieved through several methods. One common approach involves the reaction of diethyl azodicarboxylate with isobutyric acid in the presence of a catalyst. The general reaction can be summarized as follows:
The reaction proceeds through the formation of an intermediate before yielding diethyl azodiisobutyrate. The efficiency of the synthesis can be influenced by factors such as temperature, catalyst type, and reaction time.
Diethyl azodiisobutyrate has a molecular formula of and a molecular weight of approximately 246.28 g/mol. Its structure features two ethyl groups attached to the nitrogen atoms of the azo group, along with two isobutyric acid moieties connected via the azo linkage.
Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are commonly used to confirm the structural integrity of synthesized diethyl azodiisobutyrate .
Diethyl azodiisobutyrate is primarily known for its role as a radical initiator. Upon heating or exposure to UV light, it decomposes to generate free radicals, which can initiate polymerization processes or other radical-based reactions. The general decomposition reaction can be represented as follows:
The kinetics of these reactions depend on factors such as temperature and concentration .
The mechanism by which diethyl azodiisobutyrate acts as a radical initiator involves thermal decomposition leading to the formation of free radicals. This process typically occurs in two steps:
This mechanism is crucial in applications such as polymer synthesis where controlled radical polymerization techniques are employed .
Diethyl azodiisobutyrate exhibits several notable physical and chemical properties:
These properties make it suitable for use in various synthetic applications .
Diethyl azodiisobutyrate is widely utilized in the field of organic chemistry and materials science:
The industrial production of diethyl azodiisobutyrate primarily relies on Pinner reaction modifications starting from 2,2'-azobis(2-methylpropionitrile) (AIBN). This two-step process involves:
(1) Iminoester Hydrochloride Formation: AIBN undergoes reaction with absolute ethanol under anhydrous HCl atmosphere at 0-5°C for 24 hours, generating the intermediate bisiminoester hydrochloride. Patents describe this reaction as highly sensitive to moisture and temperature, requiring strict control below 10°C to prevent decomposition of both starting material and product [1] [4].
(2) Hydrolysis: The crystalline hydrochloride intermediate is hydrolyzed with ice-cold water, releasing the free ester. Early methods reported yields of 65-75% due to competitive amide formation and chloride substitution byproducts. As noted in CN104945275A: "The nucleophilic substitution of stabilized carbocations with chloride ion leads to significant amide byproducts, particularly when using branched alcohols" [1] [10].
Alkylation alternatives involve reacting azodiisobutyryl chloride with ethanol, but this route faces challenges in chloride handling and requires high-purity intermediates. Carboxylation strategies described in CN102898328A utilize diethyl carbonate under basic conditions, though yields remain suboptimal (<60%) due to decarboxylation side reactions [4].
Table 1: Traditional Synthesis Methods Comparison
Method | Reaction Conditions | Key Intermediate | Yield Range | Major Limitations |
---|---|---|---|---|
Pinner Synthesis | 0-5°C, HCl/EtOH, 24h | Iminoester hydrochloride | 65-75% | Amide/byproduct formation |
Acid Chloride Alkylation | 25°C, triethylamine, THF | Azodiisobutyryl chloride | 50-60% | Chloride stability issues |
Diethyl Carbonate Route | 80°C, NaOEt, 8h | Potassium azodiisobutyrate | 40-55% | Decarboxylation side reactions |
Microreactor technology enables precise thermal management and reduced reaction times for diethyl azodiisobutyrate synthesis. Continuous flow systems described in CN116063599A demonstrate significant improvements over batch processes:
Table 2: Microreactor vs. Batch Performance Metrics
Parameter | Batch Reactor | Microreactor System | Improvement |
---|---|---|---|
Reaction Time | 20-24 hours | 20-30 minutes | 48x faster |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
HCl:AIBN Ratio Control | Manual addition | Automated feedback loop | Stoich. accuracy 98.5% |
Space-Time Yield | 0.8 g/L·h⁻¹ | 38 g/L·h⁻¹ | 47.5x increase |
Heterogeneous Acid Catalysis
Ion-exchange resins (Amberlyst® 15, Dowex® 50W) enable solvent-free esterification at 60-70°C. These catalysts achieve 88-92% conversion with simplified purification since filtration removes catalysts, avoiding aqueous workups that degrade azo compounds. Catalyst recyclability exceeds 10 cycles with <5% activity loss [10].
Phase-Transfer Catalysis (PTC)
Tetrabutylammonium bromide (TBAB) accelerates the hydrolysis of iminoester hydrochlorides in biphasic systems. The optimal conditions (25°C, 1.5h, 5 mol% TBAB) deliver 94% yield by enhancing interfacial ion transfer. PTC also suppresses ethanolysis byproducts that occur in alcoholic hydrolysis media [4].
Lewis Acid-Assisted Azo Coupling
Tin(IV) chloride and titanium(IV) isopropoxide catalyze oxidative coupling of hydrazine derivatives, offering an alternative pathway. This method requires stoichiometric oxidants (H₂O₂/KBr system) but achieves 82% yield at 40°C in dichloromethane. The key advantage is avoiding HCl gas handling [4]:
"The KBr/H₂O₂ oxidation system generates bromine in situ, which mediates the radical coupling of diethyl azodiisobutyrate hydrazine precursors under mild acidic conditions" [4].
Solvent Selection Matrix
Table 3: Solvent Optimization Parameters
Reaction Stage | Optimal Solvent | Concentration/Temp | Purity Impact |
---|---|---|---|
Iminoester Formation | Toluene | 30% w/v AIBN, 0-5°C | Reduces tar formation by 75% |
Hydrolysis | Ethanol-water (7:3 v/v) | 10% w/v iminoester, 20°C | Limits ethanolysis to <2% |
Product Extraction | Cyclohexane | 3:1 solvent:aqueous ratio | 99.5% recovery efficiency |
Crystallization | Hexane-diethyl ether (9:1) | -20°C, 12h | 99.2% HPLC purity |
Critical Reaction Parameters
Advanced Process Analytics
Online HPLC monitoring of the hydrolysis step reveals that pH control at 6.5-7.0 (via sodium bicarbonate addition) minimizes diazonium salt formation. Reaction calorimetry further optimizes ethanol addition rates to control exotherms below 50 kJ/mol [5] [8].
Table 4: Impact of Process Parameters on Yield and Purity
Parameter | Optimal Range | Outside Range Effect | Analytical Control Method |
---|---|---|---|
HCl:AIBN Ratio | 3.1-3.3:1 | <3.1: Low conversion; >3.3: Chloroalkane byproducts | FTIR gas monitoring |
Hydrolysis pH | 6.5-7.0 | <6.5: Diazonium formation; >7.0: Saponification | pH-stat titration |
Residual Water (ppm) | <200 | >200: Reduced thermal stability | Karl Fischer titration |
Crystallization Temp | -20°C ± 2 | >-15°C: Yield loss; <-25°C: Inclusion impurities | Thermal sensors |
Comprehensive Compound Nomenclature
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